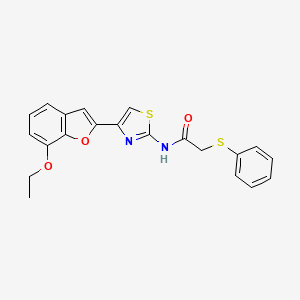

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Description

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-2-25-17-10-6-7-14-11-18(26-20(14)17)16-12-28-21(22-16)23-19(24)13-27-15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIUHEZJIRGXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

Thiazole Ring Formation: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone derivatives.

Coupling Reactions: The benzofuran and thiazole rings are then coupled using suitable reagents and conditions to form the desired compound.

Final Functionalization: Introduction of the ethoxy group and phenylthioacetamide moiety through nucleophilic substitution or other relevant reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with structurally related derivatives in terms of synthetic efficiency , physicochemical properties , and biological activities , based on data from diverse sources.

Thiazolidinone Derivatives with Acetamide Moieties

describes five thiazolidinone-acetamide hybrids (compounds 9–13) with variations in substituents (e.g., 4-chlorophenyl, indole, nitro-furyl). Key comparisons:

- Synthetic Efficiency: The target compound’s benzofuran-thiazole scaffold likely requires multi-step synthesis, similar to the thiazolidinone derivatives (65–90% yields) .

- Physicochemical Trends : Electron-withdrawing groups (e.g., nitro in compound 12) reduce melting points compared to electron-donating substituents (e.g., methoxy in compound 9), suggesting the target’s ethoxy group may enhance thermal stability .

Benzothiazole Hybrids as VEGFR-2 Inhibitors

and highlight benzothiazole-acetamide derivatives (e.g., 4a–4d , 6d ) with antiangiogenic properties via VEGFR-2 inhibition. Compound 6d (N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed potent activity (IC₅₀ = 0.89 µM against VEGFR-2) .

- Structural Insights : The nitro group in 6d and bromine in 4c enhance electrostatic interactions with VEGFR-2’s active site . The target compound’s ethoxybenzofuran may mimic these effects through hydrophobic interactions.

- Activity Gaps : While benzothiazole derivatives are well-characterized, the target compound’s benzofuran-thiazole core lacks direct biological validation.

Triazole-Thiazole Acetamides

, and 11 describe triazole-linked thiazole acetamides (e.g., 9a–9e, 11d) with antiproliferative and enzyme inhibitory activities. Compound 11d (N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) showed a molecular ion peak at m/z 458.5 (MH⁺) .

- Spectral Comparison : The target compound’s phenylthio group would produce distinct ¹H-NMR signals (δ ~7.3–7.5 ppm for aromatic protons) compared to triazole derivatives (δ ~8.0–8.5 ppm for triazole protons) .

- Activity Potential: Triazole derivatives’ enzyme inhibition (e.g., MMP-9) suggests the target’s phenylthio group could modulate similar pathways .

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

- Thiazole and Benzofuran Rings : These moieties are known for their diverse biological activities.

- Phenylthio Group : This group may enhance the lipophilicity and bioavailability of the compound.

Molecular Formula : C₁₈H₁₈N₂O₂S

Molecular Weight : 318.42 g/mol

1. Antioxidant Activity

Research indicates that compounds with thiazole and benzofuran scaffolds exhibit significant antioxidant properties. A study demonstrated that derivatives of benzofuran could scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to depigmentation effects. Compounds similar to this compound have shown potent tyrosinase inhibitory activity. For instance, related thiazole derivatives demonstrated IC₅₀ values in the low micromolar range . The presence of hydroxyl groups in the structure significantly enhances inhibition potency.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 14.33 ± 1.63 | Competitive inhibition |

| Compound B | 0.51 ± 0.00 | Non-competitive inhibition |

| This compound | TBD | TBD |

4. Cytotoxicity Studies

Cytotoxicity assays using B16F10 melanoma cells have shown that compounds with similar structures can affect cell viability at varying concentrations. For example, compounds exhibiting strong tyrosinase inhibition were evaluated for their cytotoxic effects, revealing that lower concentrations (1–5 μM) did not adversely affect cell viability over 48 hours .

Structure-Activity Relationship (SAR)

The SAR of thiazole and benzofuran derivatives indicates that substituents on the aromatic rings significantly influence biological activity. Hydroxyl groups tend to increase tyrosinase inhibition, while methoxy groups may reduce it . The positioning of these substituents is crucial for optimizing the compound's efficacy.

Case Studies

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of similar compounds. These studies often reveal the potential for therapeutic applications in dermatological conditions related to hyperpigmentation.

- Clinical Trials : While specific trials on this compound are not available, related compounds have undergone evaluation for their safety and efficacy in treating skin disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.